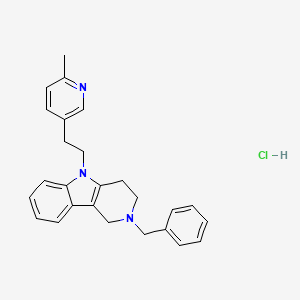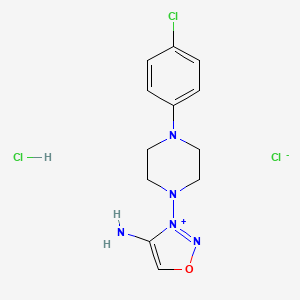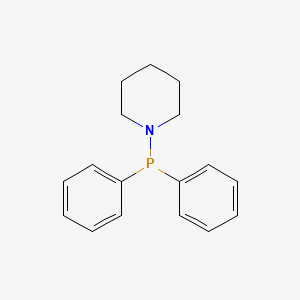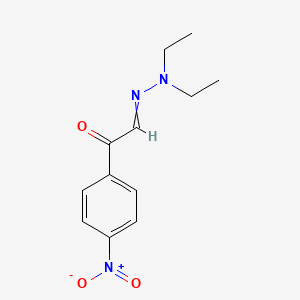
2-(Diethylhydrazinylidene)-1-(4-nitrophenyl)ethanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(Diethylhydrazinylidene)-1-(4-nitrophenyl)ethanone is an organic compound that features a hydrazone functional group and a nitrophenyl substituent
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Diethylhydrazinylidene)-1-(4-nitrophenyl)ethanone typically involves the reaction of 4-nitrobenzaldehyde with diethylhydrazine. The reaction is carried out under anhydrous conditions to prevent the formation of unwanted by-products. Common solvents used in this synthesis include tetrahydrofuran (THF) and dichloromethane (CH2Cl2), which are often freshly distilled to ensure their purity .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and safety.
化学反应分析
Types of Reactions
2-(Diethylhydrazinylidene)-1-(4-nitrophenyl)ethanone can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amine group under hydrogenation conditions.
Substitution: The hydrazone moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation can be carried out using palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
Oxidation: Nitro derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted hydrazones depending on the nucleophile used.
科学研究应用
2-(Diethylhydrazinylidene)-1-(4-nitrophenyl)ethanone has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other complex molecules.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
作用机制
The mechanism of action of 2-(Diethylhydrazinylidene)-1-(4-nitrophenyl)ethanone involves its interaction with specific molecular targets. The hydrazone group can form stable complexes with metal ions, which can be exploited in catalysis and coordination chemistry. The nitrophenyl group can participate in electron transfer reactions, making it useful in redox chemistry .
相似化合物的比较
Similar Compounds
4-Nitrophenylhydrazine: Similar in structure but lacks the diethyl groups.
2-(Hydrazinylidene)-1-(4-nitrophenyl)ethanone: Similar but without the diethyl substitution.
Uniqueness
2-(Diethylhydrazinylidene)-1-(4-nitrophenyl)ethanone is unique due to the presence of both diethyl and nitrophenyl groups, which confer distinct chemical properties. The diethyl groups increase the compound’s hydrophobicity, while the nitrophenyl group enhances its reactivity in electron transfer reactions .
属性
CAS 编号 |
24342-44-7 |
|---|---|
分子式 |
C12H15N3O3 |
分子量 |
249.27 g/mol |
IUPAC 名称 |
2-(diethylhydrazinylidene)-1-(4-nitrophenyl)ethanone |
InChI |
InChI=1S/C12H15N3O3/c1-3-14(4-2)13-9-12(16)10-5-7-11(8-6-10)15(17)18/h5-9H,3-4H2,1-2H3 |
InChI 键 |
VHAXHUSUMSLYQT-UHFFFAOYSA-N |
规范 SMILES |
CCN(CC)N=CC(=O)C1=CC=C(C=C1)[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


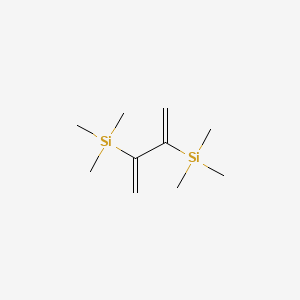
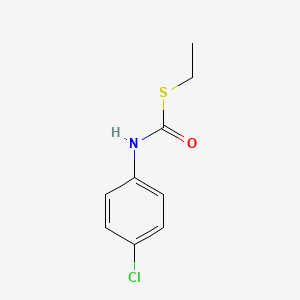

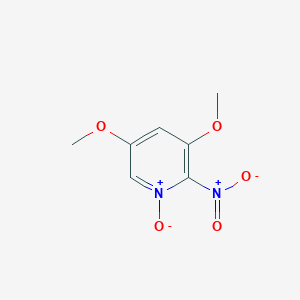
![2-[Methoxy(diphenyl)methyl]-1h-indole](/img/structure/B14705985.png)
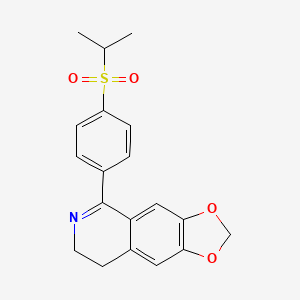

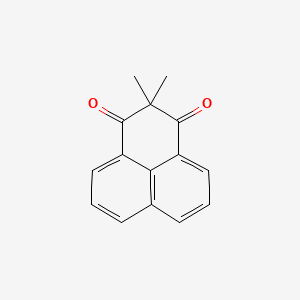
![Methyl 5-chloro-2-(2-{[(4-chlorophenyl)methyl]amino}-2-oxoethoxy)benzoate](/img/structure/B14706010.png)

